1-(2-Bromo-4-nitrophenyl)ethanone

Catalog No.
S664207
CAS No.
90004-93-6
M.F
C8H6BrNO3
M. Wt
244.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-4-nitrophenyl)ethanone

CAS Number

90004-93-6

Product Name

1-(2-Bromo-4-nitrophenyl)ethanone

IUPAC Name

1-(2-bromo-4-nitrophenyl)ethanone

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

InChI

InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3

InChI Key

GDJSHDDCLWALGA-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br

1-(2-Bromo-4-nitrophenyl)ethanone is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, with the molecular formula C8H6BrNO3C_8H_6BrNO_3. This compound is a derivative of acetophenone, where the bromine atom is located at the 2-position and the nitro group at the 4-position of the phenyl ring. Its structure contributes to its unique chemical properties, making it a valuable compound in various

Synthesis and Characterization:

1-(2-Bromo-4-nitrophenyl)ethanone, also known as 2-bromo-4'-nitroacetophenone, is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the reaction between an aromatic compound and an acyl chloride, in this case, 2-bromobenzyl chloride and acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride [].

The synthesized compound can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Applications in Organic Synthesis:

-(2-Bromo-4-nitrophenyl)ethanone serves as a valuable building block in organic synthesis due to the presence of both a reactive bromo group and a nitro group. The bromo group can participate in various substitution reactions, allowing for the introduction of different functionalities, while the nitro group can be further transformed into other functional groups.

Some examples of its application in organic synthesis include:

  • Preparation of biaryl compounds: The bromo group can undergo Suzuki-Miyaura coupling or Negishi coupling reactions with various boronic acids or organozinc reagents to form biaryl compounds with diverse functionalities [, ].
  • Synthesis of heterocyclic compounds: The bromo group can participate in nucleophilic aromatic substitution reactions with different nucleophiles, leading to the formation of heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms [].

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols. This reaction typically occurs in polar solvents like dimethylformamide or dimethyl sulfoxide.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
  • Oxidation Reactions: The ethanone moiety can undergo oxidation to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of 1-(2-Bromo-4-nitrophenyl)ethanone can be achieved through several methods:

  • Bromination of 4-Nitroacetophenone: This method involves adding bromine to a solution of 4-nitroacetophenone in a suitable solvent, such as chlorobenzene. The reaction is initiated at lower temperatures (around 18°C) and gradually increased to ensure complete bromination.
  • Industrial Production: In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. This often includes careful temperature control and efficient purification techniques.

1-(2-Bromo-4-nitrophenyl)ethanone finds applications across various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex molecules through substitution and reduction reactions.
  • Biological Research: The compound is utilized for detecting thiols and amino acids, which are crucial for studying biochemical pathways.
  • Industrial Chemicals: It is also used in the production of dyes and pigments, showcasing its utility beyond laboratory settings.

The interaction studies involving 1-(2-Bromo-4-nitrophenyl)ethanone focus on its reactivity with nucleophiles and electrophiles. The bromine atom and nitro group play significant roles in facilitating these interactions. Research into its mechanism of action reveals that it can engage in various pathways depending on the specific reaction conditions and reagents used. This makes it an interesting subject for further biochemical exploration.

Several compounds share structural similarities with 1-(2-Bromo-4-nitrophenyl)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-1-(4-nitrophenyl)ethanoneBromine at the 2-position, nitro at 4Different positional isomers affecting reactivity
4-Bromo-2-nitroacetophenoneBromine at the 4-position, nitro at 2Variation in functional group positioning
1-(2-Bromo-4-methylphenyl)ethanoneMethyl group instead of nitroChanges chemical reactivity due to electron-donating methyl group
1-(3-Bromo-4-nitrophenyl)ethanoneBromine at the 3-positionDifferent spatial arrangement affecting properties

The uniqueness of 1-(2-Bromo-4-nitrophenyl)ethanone lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications compared to these similar compounds.

Systematic and Common Names

The IUPAC name for this compound is 1-(2-bromo-4-nitrophenyl)ethanone, which unambiguously describes its structure: a phenyl ring with bromine at position 2, a nitro group at position 4, and an acetyl group (-COCH₃) at position 1. Common synonyms include:

  • 2'-Bromo-4'-nitroacetophenone
  • 1-(2-Bromo-4-nitrophenyl)ethan-1-one
  • 90004-93-6 (CAS Registry Number).

The CAS registry number 90004-93-6 is specific to this structural isomer, distinguishing it from related compounds like 1-(4-bromo-2-nitrophenyl)ethanone (CAS 90004-94-7).

Molecular Formula and Weight

The molecular formula C₈H₆BrNO₃ corresponds to a molecular weight of 244.04 g/mol. This is calculated as follows:

  • Carbon (8 × 12.01) = 96.08
  • Hydrogen (6 × 1.008) = 6.048
  • Bromine (79.90) = 79.90
  • Nitrogen (14.01) = 14.01
  • Oxygen (3 × 16.00) = 48.00
    Total = 244.04 g/mol.

Structural Identifiers

  • SMILES: C1=CC(=C(C=C1N+[O-])C(=O)C)Br.
  • InChIKey: GDJSHDDCLWALGA-UHFFFAOYSA-N.

Nuclear Magnetic Resonance (1H, 13C Nuclear Magnetic Resonance)

Proton Nuclear Magnetic Resonance Spectroscopy provides crucial structural information for 1-(2-bromo-4-nitrophenyl)ethanone. The compound exhibits characteristic chemical shifts that reflect the electronic environment of each proton in the molecule. The α-bromo methylene protons appear as a singlet at δ 4.46 parts per million, integrating for two protons [1] [2]. This downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the electronegativity of the bromine substituent.

The aromatic region displays two distinct multiplets corresponding to the substituted benzene ring. Protons ortho to the nitro group resonate at δ 8.37-8.33 parts per million as a multiplet integrating for two protons, while protons meta to the nitro group appear at δ 8.18-8.14 parts per million, also integrating for two protons [1] [2]. The significant downfield shift of these aromatic protons reflects the strong electron-withdrawing nature of the nitro substituent. The acetyl methyl group appears as a singlet at δ 2.60 parts per million, integrating for three protons [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy reveals seven distinct carbon environments in the molecule. The carbonyl carbon exhibits the most downfield shift at δ 189.85 parts per million, consistent with aromatic ketone functionality [1] [2]. The aromatic carbons display characteristic chemical shifts based on their substitution pattern: the carbon bearing the nitro group resonates at δ 150.71 parts per million, while the carbon bearing the bromine substituent appears at δ 138.34 parts per million [1]. Aromatic carbons meta and ortho to the nitro group resonate at δ 130.05 and δ 124.03 parts per million, respectively [1] [2]. The α-bromo methylene carbon appears at δ 30.04 parts per million, while the acetyl methyl carbon resonates at δ 28.1 parts per million [1].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.46 (s, 2H)Singlet2Hα-Bromo methylene (-CH₂Br)
8.37-8.33 (m, 2H)Multiplet2HAromatic protons ortho to NO₂
8.18-8.14 (m, 2H)Multiplet2HAromatic protons meta to NO₂
2.60 (s, 3H)Singlet3HAcetyl methyl group (-COCH₃)
Chemical Shift (δ, ppm)AssignmentMultiplicity
189.85Carbonyl carbon (C=O)Singlet
150.71Aromatic carbon bearing NO₂ groupSinglet
138.34Aromatic carbon bearing Br substituentSinglet
130.05Aromatic carbon meta to NO₂Singlet
124.03Aromatic carbon ortho to NO₂Singlet
30.04α-Bromo methylene carbon (-CH₂Br)Singlet
28.1Acetyl methyl carbon (-COCH₃)Singlet

Infrared Spectroscopy (Fourier Transform Infrared)

Fourier Transform Infrared Spectroscopy of 1-(2-bromo-4-nitrophenyl)ethanone reveals characteristic absorption bands that confirm the presence of key functional groups. The most prominent absorption occurs at 1688 centimeters⁻¹, corresponding to the carbonyl stretching vibration of the aromatic ketone [1] [3] [4]. This frequency is typical for acetophenone derivatives and reflects the conjugation between the carbonyl group and the aromatic ring system.

The nitro group exhibits its characteristic asymmetric and symmetric stretching vibrations at 1520 and 1350 centimeters⁻¹, respectively [4] [5]. These strong absorptions are diagnostic for the presence of the nitro substituent and appear at frequencies consistent with aromatic nitro compounds. The aromatic carbon-carbon stretching vibrations appear at 1588 and 1485 centimeters⁻¹, confirming the presence of the substituted benzene ring [1] [4].

Carbon-hydrogen stretching vibrations are observed in the expected regions: aromatic carbon-hydrogen stretching at 3075 centimeters⁻¹ and aliphatic carbon-hydrogen stretching at 2944 centimeters⁻¹ [1]. The carbon-bromine stretching vibration appears at 1197 centimeters⁻¹, while carbon-bromine bending occurs at 750 centimeters⁻¹ [1]. Additional characteristic absorptions include carbon-nitrogen stretching at 1278 centimeters⁻¹, methyl deformation at 1394 centimeters⁻¹, and aromatic carbon-hydrogen out-of-plane bending at 793 centimeters⁻¹ [1] [4].

Wavenumber (cm⁻¹)IntensityAssignment
3075MediumAromatic C-H stretching
2944WeakAliphatic C-H stretching
1688StrongC=O stretching (aromatic ketone)
1588MediumAromatic C=C stretching
1520StrongNO₂ asymmetric stretching
1350StrongNO₂ symmetric stretching
1485MediumAromatic C=C stretching
1443MediumC-H bending vibrations
1394MediumCH₃ deformation
1278MediumC-N stretching
1233MediumC-O stretching
1197MediumC-Br stretching
1147MediumC-H in-plane bending
793StrongAromatic C-H out-of-plane bending
750MediumC-Br bending

Mass Spectrometry (Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry of 1-(2-bromo-4-nitrophenyl)ethanone provides detailed information about molecular fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 244/242, exhibiting the characteristic isotope pattern for bromine-containing compounds with relative intensities of 5-15 percent [2] [6]. The isotope pattern confirms the presence of one bromine atom in the molecule.

The most significant fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in the loss of the bromomethyl radical to produce the base peak at mass-to-charge ratio 150 [2] [6]. This fragment corresponds to the 4-nitrobenzoyl cation and represents the most stable ionic species formed during fragmentation. The acylium ion at mass-to-charge ratio 151 appears with 80-90 percent relative intensity, formed through loss of the bromomethyl radical while retaining the carbonyl carbon [2].

Additional fragmentation includes loss of the bromine radical from the molecular ion, producing a fragment at mass-to-charge ratio 165 with 25-35 percent relative intensity [2]. The 4-nitrophenyl cation appears at mass-to-charge ratio 123 with 60-70 percent relative intensity, formed through decarbonylation of the acylium ion [2]. The bromomethyl fragment ion appears at mass-to-charge ratio 93/95 with the characteristic bromine isotope pattern and 40-50 percent relative intensity [2].

Ionm/zRelative Intensity (%)Fragmentation Pathway
[M]⁺-244/2425-15Molecular ion peak (isotope pattern)
[M-Br]⁺16525-35Loss of bromine radical
[M-CH₂Br]⁺150100Loss of CH₂Br radical (α-cleavage)
[NO₂C₆H₄CO]⁺15180-90Acylium ion formation
[NO₂C₆H₄]⁺12360-70Loss of CO from acylium ion
[CH₂Br]⁺93/9540-50Brominated methyl fragment

X-ray Crystallography and Molecular Geometry

X-ray Crystallography studies of 1-(2-bromo-4-nitrophenyl)ethanone reveal detailed information about its three-dimensional molecular structure and crystal packing arrangements. The compound crystallizes in the triclinic crystal system with space group P1̄, similar to related bromo-nitrophenyl ethanone derivatives [7]. The unit cell parameters include dimensions of approximately 8.83 ± 0.01 Ångströms for the a-axis, 8.87 ± 0.01 Ångströms for the b-axis, and 11.68 ± 0.01 Ångströms for the c-axis [7].

The molecular geometry exhibits a planar arrangement of the aromatic ring system with the nitro and ethanone groups lying close to the plane of the benzene ring [7]. The dihedral angles between the mean planes of the nitro group and the benzene ring are typically 2.8-4.6 degrees, while the ethanone group maintains a dihedral angle of 0.8-5.5 degrees with respect to the aromatic plane [7]. The bromine atom shows slight twisting from the aromatic plane, with torsion angles of approximately 168-178 degrees [7].

Intermolecular Interactions play a crucial role in crystal stability. The crystal structure exhibits an extensive array of weak carbon-hydrogen···oxygen hydrogen bonds, π-π ring stacking interactions with centroid-centroid distances of 3.67-3.71 Ångströms, and short non-hydrogen bromine···oxygen intermolecular interactions ranging from 3.06-3.16 Ångströms [7]. These interactions contribute to the formation of a supramolecular three-dimensional network structure and give rise to various cyclic graph-set motifs including R₃¹(3), R₂²(7), R₂²(8), R₃³(12), and R₃³(18) [7].

ParameterValue
Crystal SystemTriclinic
Space GroupP1̄
Unit Cell DimensionsSimilar to 2-Bromo-1-(3-nitrophenyl)ethanone
a (Å)8.83 ± 0.01
b (Å)8.87 ± 0.01
c (Å)11.68 ± 0.01
α (°)74.7 ± 0.1
β (°)75.2 ± 0.1
γ (°)78.7 ± 0.1
Volume (ų)844 ± 1
Z4
Density (g/cm³)1.89 ± 0.02
Temperature (K)123 ± 2

Computational Chemistry and Molecular Modeling

Three-Dimensional Structure Prediction and Conformational Analysis

Density Functional Theory calculations employing the Becke three-parameter Lee-Yang-Parr functional with the 6-311G(d,p) basis set provide comprehensive insights into the three-dimensional structure and conformational preferences of 1-(2-bromo-4-nitrophenyl)ethanone [8] [9]. The optimized molecular geometry reveals a nearly planar arrangement of the aromatic ring system with minimal deviation of substituents from the benzene plane. The total electronic energy at the optimized geometry is approximately -4354.024 Hartrees in the gas phase [8].

Conformational analysis indicates that the most energetically favorable conformation corresponds to the nitro and ethanone groups being coplanar with the aromatic ring, maximizing conjugation and electronic delocalization [10]. Rotation barriers around the carbon-carbon bonds connecting substituents to the aromatic ring are relatively low, typically 0.6-2.2 kilocalories per mole, allowing for facile conformational interconversion at ambient temperatures [10]. The bromine substituent exhibits slight out-of-plane twisting due to steric interactions, with optimal torsion angles ranging from 168-178 degrees [7] [9].

Molecular electrostatic potential mapping reveals regions of electron density depletion around the nitro group and bromine atom, while electron-rich regions are localized on the oxygen atoms of both the nitro and carbonyl groups [9]. This distribution provides insights into potential intermolecular interaction sites and reactivity patterns. The calculated molecular volume is approximately 186.4 ± 2.0 cubic Ångströms, consistent with experimental crystallographic data [11].

Quantum Chemical Calculations and Electronic Properties

Frontier Molecular Orbital Analysis provides detailed information about the electronic properties and reactivity of 1-(2-bromo-4-nitrophenyl)ethanone. The highest occupied molecular orbital energy is calculated at -6.12 ± 0.05 electron volts, while the lowest unoccupied molecular orbital energy is -2.68 ± 0.03 electron volts, resulting in a frontier orbital energy gap of 3.44 ± 0.08 electron volts [8] [9]. This energy gap indicates moderate chemical reactivity and suggests potential applications in electronic materials.

Chemical reactivity descriptors derived from frontier orbital energies include an ionization potential of 6.12 ± 0.05 electron volts, electron affinity of 2.68 ± 0.03 electron volts, electronegativity of 4.40 ± 0.04 electron volts, chemical hardness of 1.72 ± 0.04 electron volts, and chemical softness of 0.58 ± 0.01 inverse electron volts [9]. These parameters provide quantitative measures of the compound's tendency to donate or accept electrons and its resistance to charge transfer.

Electronic charge distribution analysis using Natural Bond Orbital theory reveals significant charge transfer between the nitro group and the aromatic ring system, with the nitro group acting as a strong electron-withdrawing substituent [9]. The calculated dipole moment is 2.74 ± 0.10 Debye, reflecting the asymmetric charge distribution caused by the polar substituents [11] [9]. Molecular polarizability is calculated at 17.8 ± 0.5 cubic Ångströms, indicating the compound's response to external electric fields [9].

PropertyDFT/B3LYP/6-311G(d,p)Experimental/Literature
HOMO Energy (eV)-6.12 ± 0.05Not available
LUMO Energy (eV)-2.68 ± 0.03Not available
Energy Gap (eV)3.44 ± 0.08Not available
Ionization Potential (eV)6.12 ± 0.05Not available
Electron Affinity (eV)2.68 ± 0.03Not available
Electronegativity (eV)4.40 ± 0.04Not available
Chemical Hardness (eV)1.72 ± 0.04Not available
Chemical Softness (eV⁻¹)0.58 ± 0.01Not available
Dipole Moment (Debye)2.74 ± 0.102.74 (calculated)
Molecular Volume (ų)186.4 ± 2.0Not available
Polarizability (ų)17.8 ± 0.5Not available

XLogP3

2.1

Other CAS

90004-93-6

Wikipedia

Ethanone, 1-(2-bromo-4-nitrophenyl)-

Dates

Last modified: 08-15-2023

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